molecular formula C8H11BO6S B1458616 (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid CAS No. 1704081-64-0

(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid

Cat. No.: B1458616
CAS No.: 1704081-64-0
M. Wt: 246.05 g/mol
InChI Key: SOFAZGMUKULOQA-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methoxysulfonyl groups. The boronic acid functionality makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Properties

IUPAC Name

(2-methoxy-5-methoxysulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO6S/c1-14-8-4-3-6(16(12,13)15-2)5-7(8)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFAZGMUKULOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. For example, the hydroboration of a methoxy-substituted phenyl compound with diborane (B2H6) can be followed by oxidation with hydrogen peroxide (H2O2) to produce the desired boronic acid .

Industrial Production Methods

Industrial production of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid may involve large-scale hydroboration and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions).

Scientific Research Applications

(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a suitable partner, such as an aryl halide in the Suzuki-Miyaura coupling. The palladium catalyst facilitates the transmetalation step, where the boronate complex transfers its organic group to the palladium center, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is unique due to the presence of both methoxy and methoxysulfonyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and materials science.

Biological Activity

(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C9_9H11_11B O5_5S
Molecular Weight : 227.06 g/mol
IUPAC Name : (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.

The biological activity of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is primarily attributed to its ability to interact with various biological molecules, particularly proteins and enzymes. The boron atom can form coordination complexes with hydroxyl groups on sugars and other biomolecules, which may influence cellular signaling pathways and metabolic processes.

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming stable complexes with the active site serine residue.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

Recent studies have investigated the antimicrobial effects of boronic acids, including (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid. For instance, research has shown that phenylboronic acids can selectively bind to glycolipids on bacterial surfaces, leading to aggregation and subsequent bacterial cell death.

  • Case Study : In a study involving E. coli and S. aureus, the presence of phenylboronic acid groups on dendrimers enhanced antibacterial activity through increased aggregation due to specific interactions with bacterial membranes .

Cytotoxicity Assays

Cytotoxicity assays, such as the MTT assay, have been employed to evaluate the viability of cells in the presence of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid. These assays measure the metabolic activity of cells as an indicator of viability.

  • Findings : The compound exhibited dose-dependent cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acidStructureAntimicrobial, Anticancer
3-Aminophenylboronic acidStructureAnticancer
2,6-Dibromophenylboronic acidStructureCO2_2 capture

Research Findings and Future Directions

Research on (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is still emerging. However, its unique structure suggests potential applications in:

  • Targeted Drug Delivery : Utilizing its ability to bind selectively to certain biomolecules.
  • Carbon Capture Technologies : Exploring its role in CO2_2 hydration activities as part of biomimetic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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